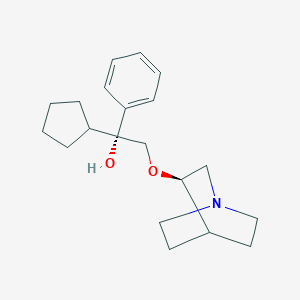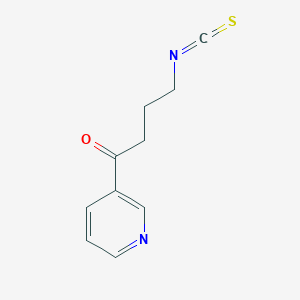
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PITC and is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Mechanism Of Action
The mechanism of action of PITC involves the reaction of the isothiocyanate group with the amino group of the compound being analyzed. This reaction results in the formation of a stable derivative that can be easily analyzed using various techniques.
Biochemical And Physiological Effects
PITC has been shown to have minimal biochemical and physiological effects on living organisms. It is considered to be relatively non-toxic and is not known to cause any adverse reactions in laboratory animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using PITC in laboratory experiments is its ability to form stable derivatives with amino acids, peptides, and proteins. This makes it an ideal candidate for the analysis of these compounds. However, one of the limitations of using PITC is its sensitivity to moisture, which can affect the stability of the derivatives formed.
Future Directions
There are several future directions for the use of PITC in scientific research. One potential area of research is the development of new methods for the analysis of amino acids, peptides, and proteins using PITC. Another area of research is the exploration of the potential applications of PITC in the analysis of other compounds, such as carbohydrates and lipids. Additionally, there is potential for the development of new derivatives of PITC that may have unique properties and applications in scientific research.
In conclusion, PITC is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it an ideal candidate for various laboratory experiments, particularly in the analysis of amino acids, peptides, and proteins. While there are some limitations to its use, there are also several potential future directions for the development and application of PITC in scientific research.
Synthesis Methods
The synthesis of PITC can be achieved through a variety of methods, including the reaction of 4-pyridyl isothiocyanate with 1-butanone. The reaction is usually carried out in the presence of a catalyst, and the resulting product is purified through various techniques such as column chromatography.
Scientific Research Applications
PITC has been widely used in scientific research due to its unique properties. It is commonly used as a derivatizing agent for the analysis of amino acids, peptides, and proteins. PITC reacts with the amino group of these compounds to form stable derivatives that can be analyzed using various techniques such as HPLC.
properties
CAS RN |
123529-37-3 |
|---|---|
Product Name |
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)- |
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-isothiocyanato-1-pyridin-3-ylbutan-1-one |
InChI |
InChI=1S/C10H10N2OS/c13-10(4-2-6-12-8-14)9-3-1-5-11-7-9/h1,3,5,7H,2,4,6H2 |
InChI Key |
CXXGJWMDYRATNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCCN=C=S |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCN=C=S |
Other CAS RN |
123529-37-3 |
synonyms |
4-OXO-4-(3-PYRIDYL)-BUTYLISOTHIOCYANATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



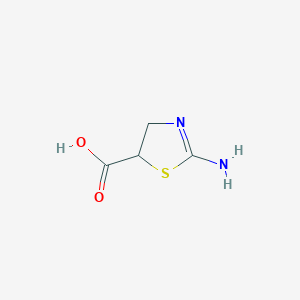
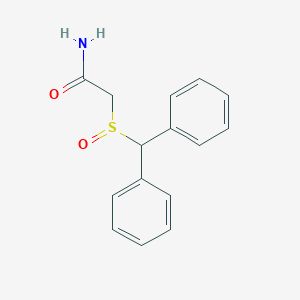
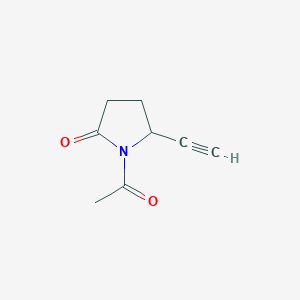
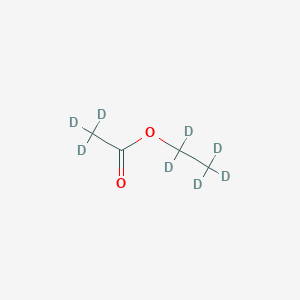
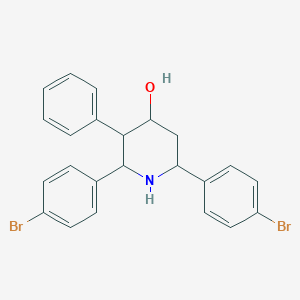
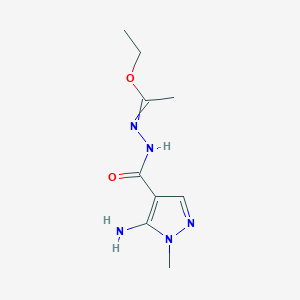
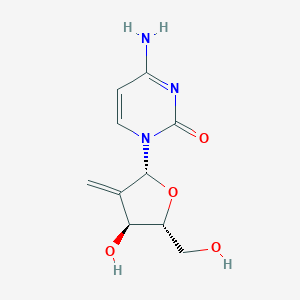
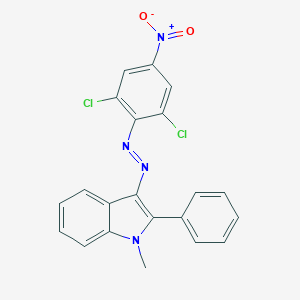
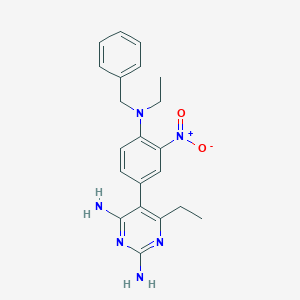
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
